Phthalate Ionophore I
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Overview
Description
Phthalate Ionophore I, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin (IV) dichloride, is a chemical compound with the empirical formula C36H44Cl2N4Sn . It has a molecular weight of 722.38 . It is used in phthalate-selective electrodes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of carbon, hydrogen, nitrogen, and tin atoms . The SMILES string representation of its structure isCCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6Sn(Cl)n34)c(CC)c5CC
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its physical and chemical properties, such as air and water solubilities, decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as this compound .Scientific Research Applications
Selective Sensing Applications
Phthalate ionophores have been prominently utilized in the development of selective sensors and electrodes for various analytical applications. For example, lead phthalocyanine (PbPc) has been employed as a selective carrier for the preparation of cysteine-selective electrodes. This novel electrode, incorporating PbPc into a poly(vinyl chloride) (PVC) membrane coated on a graphite electrode, demonstrated high selectivity and sensitivity towards cysteine over common inorganic anions and other amino acids, highlighting its potential for analytical applications in complex biological samples (Shahrokhian, 2001).
Environmental and Health Impact Studies
Research has also focused on understanding the environmental presence and health impacts of phthalates. Studies have investigated the in vitro effects of phthalate esters on human cells and their association with diseases such as uterine leiomyoma, demonstrating the biological activity and potential health risks associated with phthalate exposure (Kim et al., 2017). Comprehensive reviews on the uses, metabolism, and studies on health effects of phthalates in human populations have further highlighted the widespread use of these chemicals and their implications for human health (Hauser & Calafat, 2005).
Photodynamic Therapy and Bioanalysis
Phthalocyanines modified to enhance selectivity and efficacy have been studied for their potential as selective fluorescent probes for bioanalysis and bioimaging, as well as efficient photosensitizers for photodynamic therapy of cancer and other conditions. These modifications aim to control photoactivities, including fluorescence emission and generation of reactive oxygen species, through stimuli-responsive processes (Wong, Lo, & Ng, 2017).
Biomonitoring of Exposures
The study of phthalate exposures through biomonitoring has provided insights into the ubiquity and potential health impacts of these chemicals. Research has detailed the occurrence of phthalates and their metabolites in human biological matrices, such as urine and breast milk, facilitating the assessment of exposure levels and associated health risks across different populations (Wang, Zhu, & Kannan, 2019).
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of this compound can influence its activity and function, affecting processes such as ion transport and cellular signaling.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Phthalate Ionophore I involves the condensation of 2-hydroxy-1,3-dimethylimidazolidine with phthalic anhydride in the presence of a catalyst.", "Starting Materials": [ "2-hydroxy-1,3-dimethylimidazolidine", "Phthalic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Dissolve 2-hydroxy-1,3-dimethylimidazolidine and phthalic anhydride in a suitable solvent (e.g. toluene)", "Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain Phthalate Ionophore I as a white solid" ] } | |
CAS No. |
25777-43-9 |
Molecular Formula |
C36H54Cl2N4Sn |
Molecular Weight |
732.5 g/mol |
IUPAC Name |
22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |
InChI |
InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
AHQOUWGBWLLNBM-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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